molecular formula C11H12ClN3O B8314321 3-(4,5-dihydro-1H-imidazol-2-ylmethyl)benzo[d]isoxazole CAS No. 57324-83-1

3-(4,5-dihydro-1H-imidazol-2-ylmethyl)benzo[d]isoxazole

Cat. No.: B8314321
CAS No.: 57324-83-1
M. Wt: 237.68 g/mol
InChI Key: KTFYDVLMHVFXNP-UHFFFAOYSA-N
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Description

3-(4,5-dihydro-1H-imidazol-2-ylmethyl)benzo[d]isoxazole is a compound that features a unique combination of an imidazoline ring and a benzisoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5-dihydro-1H-imidazol-2-ylmethyl)benzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzisoxazole derivatives with imidazoline precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions: 3-(4,5-dihydro-1H-imidazol-2-ylmethyl)benzo[d]isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice .

Major Products: The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized imidazoline derivatives, while substitution reactions can produce a variety of substituted benzisoxazole compounds .

Mechanism of Action

The mechanism of action of 3-(4,5-dihydro-1H-imidazol-2-ylmethyl)benzo[d]isoxazole involves its interaction with specific molecular targets. The imidazoline ring can interact with various receptors and enzymes, modulating their activity. The benzisoxazole moiety may also contribute to the compound’s overall biological activity by interacting with different molecular pathways .

Properties

CAS No.

57324-83-1

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1,2-benzoxazole;hydrochloride

InChI

InChI=1S/C11H11N3O.ClH/c1-2-4-10-8(3-1)9(14-15-10)7-11-12-5-6-13-11;/h1-4H,5-7H2,(H,12,13);1H

InChI Key

KTFYDVLMHVFXNP-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)CC2=NOC3=CC=CC=C32.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In ethanol (10 ml) was dissolved ethyl 1,2-benzisoxazole-3-acetimidate hydrochloride (2.0 g) and thereto was added ethylenediamine (0.6 g) under ice-cooling and the mixture was allowed to stand at 5°C overnight. To the mixture was added ethanolic hydrochloric acid and the precipitated crystallines were separated by filtration and recrystallized from ethanol to give the desired compound (1.85 g). m.p. 223° to 228°C.
Quantity
0.6 g
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reactant
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0 (± 1) mol
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ethyl 1,2-benzisoxazole-3-acetimidate hydrochloride
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2 g
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reactant
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10 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 1,2-benzisoxazole-3-acetonitrile (1.6 g), ethylenediamine (0.7 g) and carbon disulfide (0.2 ml) was heated at 130° to 150°C for 0.5 hour and then allowed to stand at room temperature overnight. to the reaction mixture was added chloroform and the insoluble substance was filtered off. The filtrate was subjected to silica gel column chromatography and eluted with 10 to 20 % methanol-chloroform. The eluates were collected and treated with ethanolic hydrochloric acid to give the hydrochloride. The product was treated with charcoal and then recrystallized from ethanol to give the desired compound (0.4 g). m.p. 223° to 228°C.
Quantity
1.6 g
Type
reactant
Reaction Step One
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0.7 g
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reactant
Reaction Step One
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0.2 mL
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0 (± 1) mol
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reactant
Reaction Step Two

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